4-isopropoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
4-isopropoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an isoxazole ring, a sulfonamide group, and a benzamide moiety. It is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through the (3+2) cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
4-isopropoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-isopropoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the isoxazole ring may interact with various cellular targets, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide: This compound shares the isoxazole and sulfonamide groups but differs in the acetamide moiety.
N-(5-Methylisoxazol-3-yl)malonamide: This compound contains the isoxazole ring but differs in the malonamide moiety.
Uniqueness
4-isopropoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is unique due to the presence of the isopropoxy group, which may enhance its biological activity and specificity. The combination of the isoxazole ring, sulfonamide group, and benzamide moiety also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-13(2)27-17-8-4-15(5-9-17)20(24)21-16-6-10-18(11-7-16)29(25,26)23-19-12-14(3)28-22-19/h4-13H,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTDGYQJURKYPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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